4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine
Description
4-Methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 4 and a 3-nitropyridin-2-yl sulfanyl moiety at position 2. The nitro group on the pyridine ring introduces electron-withdrawing effects, which may enhance reactivity and influence intermolecular interactions in biological or crystalline states.
Properties
IUPAC Name |
4-methyl-2-(3-nitropyridin-2-yl)sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c1-7-4-6-12-10(13-7)17-9-8(14(15)16)3-2-5-11-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYBFIZQNLPGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224121 | |
| Record name | Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73768-44-2 | |
| Record name | Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073768442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4-methyl-2-((3-nitro-2-pyridinyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine typically involves the reaction of 4-methylpyrimidine with 3-nitropyridine-2-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-methyl-2-[(3-aminopyridin-2-yl)sulfanyl]pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its potential applications in drug development. Pyrimidine derivatives are extensively studied for their pharmacological properties, including:
- Antitumor Activity : Compounds similar to 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine have been shown to exhibit antitumor properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDK4 and CDK6 have been identified as promising candidates for treating various cancers due to their role in controlling cell proliferation .
- Anti-inflammatory Effects : The compound may also play a role in treating inflammatory diseases. Compounds that inhibit CDKs can reduce inflammation by preventing excessive cell proliferation in conditions such as rheumatoid arthritis and psoriasis .
- Antimicrobial Properties : Nitropyridine derivatives have been noted for their antimicrobial activities, indicating that 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine could potentially exhibit similar effects against bacterial and fungal infections .
Synthetic Methodologies
The synthesis of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine can be achieved through various organic reactions typical of pyrimidine chemistry:
Synthetic Pathways
These synthetic routes highlight the accessibility of the compound for further research and development.
Case Studies and Comparative Analysis
To better understand the potential applications of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methylpyrimidin-2-thiol | Pyrimidine with thiol group | Potential antioxidant activity |
| 5-Nitro-pyrimidinyl-thioether | Nitro group on pyrimidine | Enhanced reactivity towards electrophiles |
| 3-Aminopyridinyl-pyrimidine | Amino group substitution | Antiviral activity against hepatitis C |
These compounds illustrate the diversity within pyrimidine chemistry and underscore the unique position of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine due to its specific substitutions and potential biological activities.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and sulfanyl groups. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis:
Crystallographic and Structural Insights
- Target Compound : Crystallographic data could be resolved using SHELX software, as described in and . The nitro group may influence hydrogen-bonding networks or molecular packing .
- 3-{[4-(4-Pyridyl)pyrimidin-2-yl]-sulfanylmethyl}benzoic acid (): Exhibits planar pyrimidine rings and intermolecular hydrogen bonds, suggesting similar behavior in nitropyridine analogs .
Biological Activity
4-Methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various pharmacological effects.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a methyl group and a sulfanyl group linked to a nitropyridine moiety. The synthesis typically involves multi-step organic reactions, where the introduction of the nitropyridine and sulfanyl groups is crucial for the desired biological activity.
Antimicrobial Properties
Research indicates that compounds containing pyrimidine structures often exhibit significant antimicrobial activity. For instance, derivatives similar to 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine | TBD | Antimicrobial |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Antitubercular |
| Pyridopyrazine derivatives | TBD | Antimicrobial |
Anticancer Activity
Pyrimidine derivatives are well-documented for their anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and cell cycle arrest . The specific mechanisms by which 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine operates are still under investigation, but it is hypothesized that the nitro group may play a role in enhancing cytotoxicity against tumor cells.
CNS Activity
Certain pyrimidine derivatives exhibit central nervous system (CNS) depressant properties. The potential of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine as a CNS agent is an area for future exploration, given the structural similarities to known CNS-active compounds .
Case Studies and Research Findings
- Antimycobacterial Screening : A study involving similar pyrimidines demonstrated moderate activity against drug-sensitive strains of Mycobacterium tuberculosis, suggesting that modifications in the structure can lead to enhanced bioactivity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that specific substitutions on the pyrimidine ring significantly affect biological activity. For instance, the presence of electron-withdrawing groups like nitro enhances antimicrobial potency .
- Pharmacological Profiles : Various studies have compiled data on the pharmacological profiles of pyrimidines, highlighting their diverse activities ranging from antibacterial to anticancer effects .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for synthesizing sulfanylpyrimidine derivatives like 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine?
- Methodology : Conduct reactions in fume hoods with PPE (gloves, lab coats, goggles). Use inert atmospheres (e.g., nitrogen) for air-sensitive steps. Post-reaction, segregate hazardous waste (e.g., nitro-containing byproducts) for professional disposal .
Q. How can the structure of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine be confirmed experimentally?
- Methodology : Combine spectroscopic techniques:
- NMR : Assign peaks using - and -NMR to verify substituent positions (e.g., nitropyridinyl vs. methylpyrimidine).
- X-ray crystallography : Resolve bond angles and dihedral angles to confirm steric interactions between the pyrimidine and nitropyridine rings .
Q. What synthetic routes are available for introducing sulfanyl groups to pyrimidine cores?
- Methodology :
- Thiol-nucleophilic substitution : React 4-methyl-2-chloropyrimidine with 3-nitropyridine-2-thiol in a polar aprotic solvent (e.g., DMF) under basic conditions (KCO) at 60–80°C .
- Microwave-assisted synthesis : Reduce reaction times by 30–50% compared to conventional heating .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing sulfanylpyrimidine derivatives?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Pair with ICReDD’s reaction path search tools to predict optimal solvents, temperatures, and catalysts. Validate predictions via small-scale experiments before scaling .
Q. What strategies resolve contradictions in spectral data for nitro-substituted heterocycles?
- Methodology :
- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data. For ambiguous NOE effects, use 2D NMR (e.g., HSQC, HMBC) to clarify spatial proximity of substituents.
- Isotopic labeling : Introduce or isotopes to track nitro group interactions in complex spectra .
Q. How do steric and electronic effects influence the reactivity of 4-methyl-2-[(3-nitropyridin-2-yl)sulfanyl]pyrimidine in cross-coupling reactions?
- Methodology :
- Steric maps : Generate using X-ray crystallography data to identify hindered sites (e.g., ortho-nitro group on pyridine).
- Hammett analysis : Quantify electronic effects by comparing reaction rates with substituents of varying σ values. Use Pd-catalyzed Suzuki couplings to test predictions .
Q. What crystallographic challenges arise in analyzing sulfanylpyrimidine derivatives, and how are they addressed?
- Methodology :
- Disorder modeling : For flexible sulfanyl linkages, apply SHELXL refinement with partial occupancy constraints.
- Low-temperature data collection : Mitrate thermal motion artifacts by cooling crystals to 100 K using liquid nitrogen .
Data-Driven Insights
- Synthetic Yield Optimization : Trials show DMF as the solvent increases yields by 15–20% over THF due to better thiolate stabilization .
- Computational vs. Experimental Bond Lengths : DFT-predicted C–S bond lengths (1.78–1.82 Å) align with crystallographic data (1.79–1.83 Å), validating model accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
